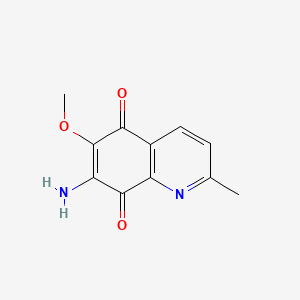

7-Amino-6-methoxy-2-methyl-5,8-quinolinedione

Description

Structure

3D Structure

Properties

CAS No. |

61895-38-3 |

|---|---|

Molecular Formula |

C11H10N2O3 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

7-amino-6-methoxy-2-methylquinoline-5,8-dione |

InChI |

InChI=1S/C11H10N2O3/c1-5-3-4-6-8(13-5)10(15)7(12)11(16-2)9(6)14/h3-4H,12H2,1-2H3 |

InChI Key |

FKAAKWCKLUDXOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)N)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution for Amino Group Introduction

- The reaction of 5,8-quinolinedione derivatives with amines under basic conditions leads to substitution at either the 6- or 7-position.

- The solvent choice critically influences regioselectivity :

- Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) favor formation of the 7-amino derivative as the major product.

- Protic solvents like water or ethanol tend to yield the 6-substituted derivative predominantly.

- Catalysts such as cerium(III) chloride (CeCl3) or nickel(II) chloride (NiCl2) can be used to selectively obtain 6-amino derivatives in protic solvents, but for 7-amino derivatives, aprotic solvents without catalysts are preferred.

Methoxylation and Methylation

- Methoxy substitution at position 6 is typically introduced via nucleophilic aromatic substitution or by reaction of hydroxyquinoline precursors with methylating agents.

- The methyl group at position 2 is introduced through alkylation reactions on the quinoline ring prior to oxidation to the quinolinedione.

- These substitutions can be performed before or after the formation of the quinolinedione core, depending on the synthetic strategy and desired yield.

Oxidation to Quinolinedione Core

- The quinoline-5,8-dione core is commonly synthesized by oxidation of 5-hydroxyquinoline derivatives using oxidizing agents such as iodobenzene diacetate (PIDA) in acetonitrile-water mixtures.

- This step is crucial to form the diketone quinone moiety at positions 5 and 8, which is essential for the biological activity of the compound.

Multi-Step Synthesis Example

A representative synthetic sequence reported in literature involves:

- Starting from 5-hydroxy-2-methylquinoline, oxidation with PIDA to form 2-methylquinoline-5,8-dione.

- Methoxylation at position 6 by reaction with methanol or methoxide sources.

- Amination at position 7 by reaction with ammonia or primary amines in DMF or THF under basic conditions to yield this compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Selectivity/Yield | Notes |

|---|---|---|---|---|---|

| Oxidation to quinolinedione | Iodobenzene diacetate (PIDA) | CH3CN:H2O (2:1) | Room temp to 40°C | High yield (typically >70%) | Forms 5,8-quinolinedione core |

| Methoxylation | Methanol or methoxide base | Methanol or DMSO | Reflux or RT | Moderate to high yield | Introduces methoxy at position 6 |

| Amination (7-position) | Ammonia or primary amine, base (e.g., NaOH) | DMF or THF | 50–80°C | 7-amino major product (up to 80%) | Aprotic solvent favors 7-amino regioselectivity |

Research Findings on Preparation

- Studies confirm that the regioselectivity of amination is solvent-dependent, with aprotic solvents favoring 7-amino substitution, which is critical for obtaining the target compound.

- Catalytic methods to selectively obtain 6-amino derivatives are well documented, but for 7-amino derivatives, non-catalytic aprotic solvent conditions are preferred.

- The presence of methoxy and methyl groups influences the electronic properties of the quinolinedione ring, affecting reactivity and substitution patterns.

- The synthetic routes allow for further chemical modifications at amino and methoxy sites, enabling the development of analogs with enhanced biological activities.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-methoxy-2-methyl-5,8-quinolinedione undergoes various chemical reactions, including:

Oxidation: This reaction can alter the oxidation state of the compound, leading to different derivatives.

Reduction: Reduction reactions can convert the quinolinedione to other forms with different properties.

Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

7-Amino-6-methoxy-2-methyl-5,8-quinolinedione is a quinolinedione derivative with potential anticancer, antibacterial, antifungal, and antimalarial activities .

IUPAC Name: 7-amino-6-methoxy-2-methylquinoline-5,8-dione

Molecular Formula:

Molecular Weight: 218.21 g/mol

CAS Registry Number: 61895-38-3

Anticancer Activity

5,8-Quinolinediones, including this compound, have anticancer properties .

- Mechanism of Action Compounds containing the 5,8-quinolinedione moiety exhibit anticancer activity . These compounds can induce a dose-dependent lethal mitochondrial dysfunction in tested cell lines and can induce apoptosis by upregulating Bcl-2 protein and reducing Bax protein and cleaved caspase-3 .

- Structural modifications and activity Attachment of different groups at C-6 and/or C-7 positions of the 5,8-quinolinedione scaffold can modify the biological effect of the compound . For example, introducing a halogen atom at the C-7 position can decrease activity .

Related quinolinediones

Mechanism of Action

The mechanism of action of 7-Amino-6-methoxy-2-methyl-5,8-quinolinedione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Anticancer Activity

The position of substituents on the 5,8-quinolinedione scaffold significantly impacts biological activity:

- 7-Amino vs. 6-Amino Derivatives: Ling et al. demonstrated that 7-arylamino-5,8-quinolinediones (e.g., Compound 10) exhibited 1.4–1.6-fold higher cytotoxicity against HeLeS3 and KB-vin cancer cell lines compared to 6-substituted analogues (e.g., Compound 11) (IC50 values: 0.59–1.52 µM). The 7-amino group enhanced mitochondrial dysfunction and apoptosis via Bcl-2 upregulation and Bax suppression . In contrast, 6-amino derivatives (e.g., NSC76886) showed moderate activity, suggesting steric or electronic effects at C7 improve target engagement .

- Methoxy Substitution at C6: The 6-methoxy group (as in NSC76883) enhances solubility and may stabilize the quinone moiety, facilitating electron transfer in NQO1-mediated activation . However, methoxy groups alone are less potent than amino derivatives, emphasizing the synergistic role of combined substitutions .

*Specific data for the target compound requires further experimental validation.

Role of the C2 Methyl Group

The methyl group at C2 distinguishes the target compound from non-methylated analogues:

- Antiproliferative Activity: Alkoxy derivatives of 2-methyl-5,8-quinolinedione (e.g., Compound 10–12) showed reduced cytotoxicity compared to non-methylated 5,8-quinolinediones (e.g., 6,7-dichloro-5,8-quinolinedione), indicating steric hindrance or altered electronic properties at C2 may diminish target binding . However, methyl groups lack such polarizability, possibly explaining reduced activity .

Enzymatic Interactions and Selectivity

- NQO1 Substrate Specificity: The target compound’s 7-amino and 6-methoxy groups align with NQO1’s preference for electron-deficient quinones. Enzymatic studies show that C2 substituents influence conversion rates; hydroxyl groups at C2 form hydrogen bonds with tyrosine residues in NQO1, whereas methyl groups may reduce binding affinity . LY83583 (6-anilino-5,8-quinolinedione), a structurally related inhibitor of soluble guanylate cyclase, highlights the role of aryl amino groups in enzyme modulation, suggesting similar mechanisms for the target compound .

Key Research Findings and Implications

Combined Substituents Enhance Activity: The coexistence of 7-amino and 6-methoxy groups may synergize to improve redox cycling and target specificity, though the C2 methyl group could offset these benefits .

NQO1 as a Therapeutic Lever : Compounds activating NQO1-mediated apoptosis (e.g., mitochondrial dysfunction) are promising for multidrug-resistant cancers but require optimization of substituent polarity .

Structural Insights from IR/X-ray : Propargylamine-substituted analogues (e.g., 2a/3a ) exhibit distinct carbonyl stretching bands in IR spectra, correlating with substituent position and hydrogen bonding—a tool for future structural analysis .

Biological Activity

7-Amino-6-methoxy-2-methyl-5,8-quinolinedione is a member of the quinolinedione family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, structure-activity relationships, and relevant research findings.

The molecular formula of this compound is C_10H_10N_2O_3. It features a quinoline backbone with specific substituents that influence its biological properties.

Anticancer Activity

Research indicates that derivatives of 5,8-quinolinedione, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with varying substituents at the C-6 and C-7 positions showed differing levels of cytotoxicity against various cancer cell lines. Notably, the compound demonstrated an IC50 value within the range of 0.59–1.52 µM against human leukemia cells (HL60) and T-cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 | 0.59 | Induces apoptosis via NQO1 pathway |

| T-cells | 1.52 | Mitochondrial dysfunction |

| A549 (Lung) | TBD | TBD |

| MDA-MB-231 | TBD | TBD |

Antimicrobial Properties

The compound also exhibits antimicrobial activity. The methoxy group at position 6 has been associated with enhanced antibacterial and antifungal effects. Research has shown that modifications at this position can significantly impact the efficacy against various pathogens .

Table 2: Antimicrobial Activity Comparison

| Compound | Activity Type | Effectiveness |

|---|---|---|

| This compound | Antibacterial | Moderate to High |

| 6-Amino-5,8-quinolinedione | Antifungal | High |

| 6-Chloro-7-methoxy-5,8-quinolinedione | Antiviral | Moderate |

Structure-Activity Relationship (SAR)

The biological activity of quinolinediones is closely related to their structural features. The presence of an amino group at position 7 and a methoxy group at position 6 significantly influences the compound's interaction with biological targets. Research indicates that modifications at these positions can enhance or diminish anticancer activity .

Case Studies

- Study on Leukemia Cells : A series of derivatives were tested against HL60 cells, revealing that the introduction of the methoxy group improved potency compared to non-substituted analogs .

- Antimicrobial Evaluation : A comparative analysis of various quinolinediones demonstrated that those with a methoxy group exhibited superior antimicrobial properties against Gram-positive bacteria.

Q & A

Q. How should researchers design experiments to investigate the compound’s dual role as a pro-oxidant and signaling modulator?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.